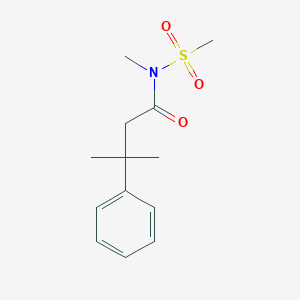
3-(4-Bromo-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methylphenyl)propanamide, also known as 4-bromo-3-methylphenyl-3-propanamide, is a chemical compound that belongs to the class of amides. The compound is widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)propanamide is still not fully understood. However, it is believed that the compound works by modulating the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-Bromo-3-methylphenyl)propanamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-Bromo-3-methylphenyl)propanamide in lab experiments is its ability to modulate various biological processes. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound is that its mechanism of action is still not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of 3-(4-Bromo-3-methylphenyl)propanamide in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, particularly those that are associated with inflammation and pain. Another potential direction is the study of the compound's effects on ion channels in the body, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective drugs in the future.
Conclusion:
In conclusion, 3-(4-Bromo-3-methylphenyl)propanamide is a valuable tool for scientific research, particularly in the field of medicinal chemistry. The compound has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for drug development. While there are still limitations to its use, further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesis Methods
The synthesis of 3-(4-Bromo-3-methylphenyl)propanamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-(4-Bromo-3-methylphenyl)propanamidethylbenzoic acid with thionyl chloride to form 3-(4-Bromo-3-methylphenyl)propanamidethylbenzoyl chloride. The resulting compound is then reacted with propionamide in the presence of triethylamine to produce 3-(4-Bromo-3-methylphenyl)propanamide.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)propanamide has been extensively used in scientific research for its ability to modulate various biological processes. One of the major applications of the compound is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development.
properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFOKHLXVHFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

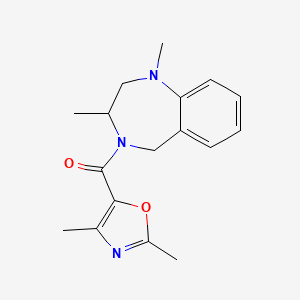
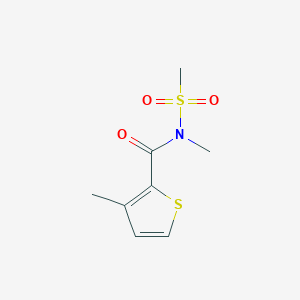
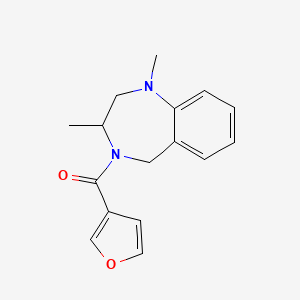

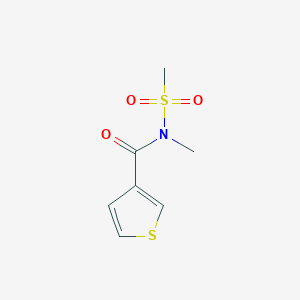
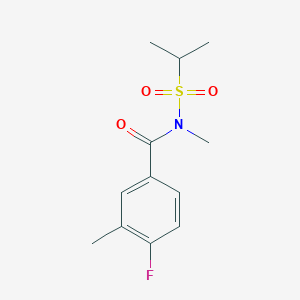
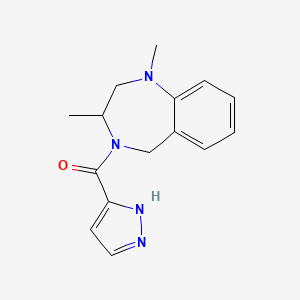
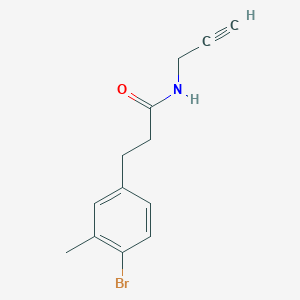
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
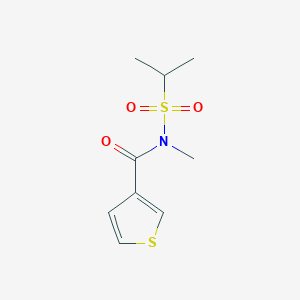


![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
